molecular formula C23H17N3O4 B2375063 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 851094-47-8

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2375063
CAS No.: 851094-47-8
M. Wt: 399.406
InChI Key: QZNDKQDMIJLFMO-UHFFFAOYSA-N
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Description

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a biphenyl carboxamide group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery . This compound is hypothesized to modulate enzymatic activity, particularly in pathways relevant to chronic pain, based on structural analogs targeting adenylyl cyclases .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-21(17-8-6-16(7-9-17)15-4-2-1-3-5-15)24-23-26-25-22(30-23)18-10-11-19-20(14-18)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNDKQDMIJLFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions. The dihydrobenzo[b][1,4]dioxin moiety can be introduced via a nucleophilic substitution reaction, while the biphenyl group is often incorporated through a Suzuki coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, copper iodide

    Solvents: Dimethylformamide, dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl moiety may enhance the compound’s binding affinity and specificity, while the dihydrobenzo[b][1,4]dioxin ring can contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The biphenyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., trifluoromethyl, bromo). This may enhance binding to hydrophobic pockets in target proteins but reduce solubility.
  • The biphenyl group, being electron-neutral, may prioritize van der Waals interactions over polar binding.
  • Synthesis : All compounds were synthesized via coupling reactions (e.g., EDCI/HOBt) between carboxylic acids and the oxadiazole precursor, followed by cyclization . The target compound likely employs 4-biphenylcarboxylic acid as the coupling partner.

Natural Product Analogues with Dihydrobenzo[b][1,4]dioxin Moieties

identifies natural products containing 2,3-dihydrobenzo[b][1,4]dioxin units, such as compound 7:

  • Compound 7 : (E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide. Structural Differences: Unlike the target compound, compound 7 features an acrylamide linker and a phenolic hydroxyl group, enabling hydrogen bonding and antioxidant activity. Biological Activity: Compound 7 exhibits anti-neuroinflammatory effects in LPS-induced BV-2 microglia, suggesting that dihydrobenzo[b][1,4]dioxin derivatives may broadly modulate inflammatory pathways .

Functional Implications

  • Target Selectivity : The synthetic oxadiazole derivatives () are optimized for adenylyl cyclase inhibition, while natural products () target neuroinflammation. The biphenyl group in the target compound may confer distinct selectivity profiles compared to both groups.
  • Pharmacokinetics : The biphenyl substituent likely increases logP (predicted ~4.5) compared to compound 19 (logP ~3.8), enhancing membrane permeability but risking higher metabolic clearance.

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring
  • Dihydrobenzo[b][1,4]dioxin moiety
  • Biphenyl backbone

These structural components contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The following mechanisms have been identified:

  • Inhibition of Enzymes : Compounds with oxadiazole scaffolds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Selective Cytotoxicity : Certain derivatives have shown selective cytotoxic effects against various cancer cell lines. For instance, compounds from the oxadiazole series demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range .

The mechanisms through which this compound exerts its effects include:

  • Interference with Nucleic Acids : The compound may interact with DNA and RNA, disrupting replication and transcription processes essential for cancer cell survival .
  • Targeting Growth Factors : It can inhibit growth factor signaling pathways that are often upregulated in cancer cells .

Case Studies

Several studies have explored the biological activity of similar oxadiazole compounds:

  • Cytotoxicity Study : A study evaluated the antiproliferative activity of various 1,3,4-oxadiazole derivatives against a panel of 60 human cancer cell lines. Some compounds showed up to 450-fold selectivity towards specific cancer types such as prostate cancer .
  • Mechanism-Based Approach : Research indicated that modifications to the oxadiazole scaffold could enhance cytotoxicity and selectivity towards malignant cells. This was achieved through molecular docking studies that elucidated binding affinities to target proteins .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeTarget Cell LineIC50 (nM)
Compound A123456AnticancerMCF-750
Compound B654321AnticancerMDA-MB-23130
Compound C789012AnticancerPC310

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Esterification of carboxylic acids using sulfuric acid.
  • Cyclization of hydrazides with carbon disulfide or cyanogen bromide to form the 1,3,4-oxadiazole ring.
  • Coupling reactions (e.g., Suzuki-Miyaura) to introduce the biphenyl moiety. Reaction optimization includes temperature control (reflux at 80–120°C), solvent selection (DMF or THF), and catalysts (Pd(PPh₃)₄ for cross-coupling). Microwave-assisted synthesis has been used to reduce reaction times and improve yields (≥85%) .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify connectivity and stereochemistry.
  • Mass spectrometry (ESI-MS or EI-MS) for molecular weight confirmation.
  • HPLC (C18 columns, acetonitrile/water mobile phase) to assess purity (typically >95%) .
  • Melting point analysis to corroborate crystallinity and stability .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substituents on the oxadiazole and biphenyl rings critically modulate activity:

  • Electron-withdrawing groups (e.g., -CF₃, -Br) enhance COX-2 inhibition (IC₅₀ = 0.12 µM for 4m in ).
  • Hydrophobic substituents (e.g., isopropylthio) improve membrane permeability but may reduce solubility.
  • Polar groups (e.g., morpholinosulfonyl) increase water solubility but may lower bioavailability. Structure-activity relationship (SAR) studies require systematic substitution and bioassays (e.g., enzyme inhibition, cytotoxicity) .

Q. How can discrepancies in biological assay results be resolved?

Contradictory data often arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers).
  • Compound stability : Use stability-indicating HPLC to detect degradation products under assay conditions.
  • Cell line specificity : Validate results across multiple models (e.g., HepG2 vs. MCF-7 in ). Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) help identify significant differences .

Q. What strategies elucidate the compound’s mechanism of action?

  • Biochemical assays : Measure enzyme inhibition (e.g., PARP, GSK-3α) using fluorescence polarization or radiometric methods.
  • Molecular docking : Simulate binding modes with targets like COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., hydrogen bonds with Gln192).
  • Gene expression profiling : RNA-seq or qPCR to track downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .

Methodological Challenges and Solutions

Q. How can low yields in coupling reactions be addressed?

  • Catalyst optimization : Use Pd(OAc)₂/XPhos systems for Suzuki-Miyaura coupling (yields up to 93% in ).
  • Microwave irradiation : Reduces reaction time from 24h to 1h with comparable yields.
  • Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME or pkCSM estimate logP (2.8–3.5), bioavailability (70–80%), and CYP450 interactions.
  • Molecular dynamics : Simulate blood-brain barrier penetration (e.g., GROMACS with lipid bilayer models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.